
Methacryloxypentamethyldisiloxane
Overview
Description
Methacryloxypentamethyldisiloxane is a siloxane-based compound functionalized with a methacrylate group, enabling its use in UV-curable polymer systems. With a molecular weight of 232 g/mol (), it is a low-molecular-weight monomer that contributes to high crosslink density in polydimethylsiloxane (PDMS) materials. Its structure consists of a disiloxane backbone (Si-O-Si) with five methyl groups and a methacryloxy substituent, providing reactivity under UV light in the presence of photoinitiators like Darocur 1173 .
This compound is critical in synthesizing PDMS-type materials for biomedical and optical applications, where tunable mechanical properties and biocompatibility are essential. Its role in UV-cured systems distinguishes it from non-reactive siloxanes, as it forms covalent networks upon polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacryloxypentamethyldisiloxane can be synthesized through the esterification reaction between methacrylic acid and pentamethyldisiloxane. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methacryloxypentamethyldisiloxane undergoes various chemical reactions, including:
Polymerization: The methacryloxy group can participate in free radical polymerization, leading to the formation of polymers with unique properties.
Hydrosilylation: The siloxane group can undergo hydrosilylation reactions with alkenes, resulting in the formation of new silicon-carbon bonds.
Oxidation: The compound can be oxidized under specific conditions to form silanol derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, are often employed.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.
Major Products Formed:
Polymers: this compound-based polymers exhibit enhanced flexibility, thermal stability, and hydrophobicity.
Silicon-Carbon Compounds: Hydrosilylation products are valuable intermediates in organosilicon chemistry.
Silanol Derivatives: Oxidation products are useful in surface modification and coating applications.
Scientific Research Applications
Methacryloxypentamethyldisiloxane has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of silicone-based polymers with unique mechanical and thermal properties.
Materials Science: The compound is employed in the development of advanced materials, such as coatings, adhesives, and sealants, due to its excellent adhesion and durability.
Biomedical Applications: this compound-based materials are explored for use in medical devices, drug delivery systems, and tissue engineering.
Surface Modification: The compound is used to modify surfaces to impart hydrophobicity, biocompatibility, and other desired properties.
Mechanism of Action
The effects of methacryloxypentamethyldisiloxane are primarily exerted through its functional groups:
Methacryloxy Group: This group undergoes polymerization, leading to the formation of cross-linked networks that enhance the mechanical properties of materials.
Siloxane Group: The siloxane backbone provides flexibility and thermal stability to the resulting polymers. It also participates in hydrosilylation reactions, forming strong silicon-carbon bonds.
The molecular targets and pathways involved in these reactions include free radicals (in polymerization) and catalytic sites (in hydrosilylation).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Methacryloxypropylpentamethyldisiloxane
- CAS Number : 18151-85-4 ().
- Molecular Formula : C₁₂H₂₆O₃Si₂ ().
- Molecular Weight : 274.5 g/mol ().
- Key Differences: Contains a methacryloxypropyl group (three-carbon chain) instead of a direct methacryloxy attachment. Higher molecular weight (274.5 vs. Applications include specialty polymers and intermediates, emphasizing compatibility with organic monomers ().
2.2 1-Methoxypentamethyldisiloxane
- CAS Number : 18156-38-2 ().
- Molecular Formula : C₆H₁₈O₂Si₂ ().
- Molecular Weight : 178.38 g/mol ().
- Key Differences: Replaces the methacryloxy group with a methoxy (-OCH₃) group, eliminating UV reactivity. Smaller size and non-polymerizable nature make it suitable as a solvent or lubricant rather than a crosslinker.
2.3 Hexamethyldisiloxane
- CAS Number : 107-46-0 ().
- Molecular Formula : C₆H₁₈OSi₂ ().
- Molecular Weight : 162.38 g/mol (calculated).
- Key Differences: Lacks functional groups beyond methyl and siloxane bonds, rendering it non-reactive. Used as a volatile solvent, lubricant, or carrier fluid in cosmetics ().
Functional and Application-Based Comparison
Research Findings and Performance Data
- UV-Cured PDMS Systems : Blending this compound (73 mol%) with higher-MW methacrylated siloxanes (e.g., 25 mol% T-structured PDMS, MW 595 g/mol) creates materials with tailored elasticity and optical clarity. The low-MW compound enhances crosslinking efficiency, critical for rigid coatings .
- Thermal Stability: this compound-based polymers exhibit superior thermal resistance compared to non-methacrylated siloxanes like hexamethyldisiloxane, which degrades at lower temperatures .
Biological Activity
Methacryloxypentamethyldisiloxane (MPMDS) is a siloxane compound that has garnered attention in various fields, particularly in materials science and biomedicine. Its unique structure, which combines methacrylate and siloxane functionalities, allows for versatile applications, including use in coatings, adhesives, and biomedical devices. This article aims to provide a comprehensive overview of the biological activity of MPMDS, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its siloxane backbone and methacrylate functional groups. The general formula can be represented as:
This structure imparts specific physical properties such as flexibility, thermal stability, and resistance to moisture, which are critical for its biological applications.
Biological Activity Overview
The biological activity of MPMDS has been explored primarily in the context of its interactions with biological membranes and cells. Key areas of investigation include:
- Cytotoxicity : Studies have assessed the cytotoxic effects of MPMDS on various cell lines.
- Biocompatibility : The compatibility of MPMDS with human tissues is crucial for its application in medical devices.
- Antimicrobial Properties : Investigations into the antimicrobial efficacy of MPMDS against various pathogens.
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxicity Assessment
A study conducted on human fibroblast cell lines demonstrated that MPMDS exhibited low cytotoxicity at concentrations below 100 µg/mL. The MTT assay indicated over 80% cell viability at this concentration, suggesting a favorable safety profile for potential biomedical applications.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of MPMDS revealed significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for S. aureus, indicating its potential as an antimicrobial agent in coatings or medical devices.
The mechanism by which MPMDS exerts its biological effects is not fully understood but is hypothesized to involve disruption of microbial cell membranes due to its amphiphilic nature. This property allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si2/c1-8(2)9(10)11-14(6,7)12-13(3,4)5/h1H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZPCWIHVLRGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Si](C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620172 | |
Record name | Pentamethyldisiloxanyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4880-04-0 | |
Record name | 2-Propenoic acid, 2-methyl-, pentamethyldisiloxanyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4880-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentamethyldisiloxanyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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